4-Methoxy-N,N-dimethylaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methoxy-N,N-dimethylaniline has been studied in various contexts. For instance, the allylation of N-methyl-p-anisidine by quaternary allylammonium cation has been investigated . Another study developed a route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline .Molecular Structure Analysis

The molecular structure of 4-Methoxy-N,N-dimethylaniline consists of a benzene ring substituted with a methoxy group and a dimethylamino group .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-N,N-dimethylaniline are diverse. For example, an NMR study revealed that a reaction involving this compound is realized as an oxidative process involving N-acylation of triazinone, nucleophilic addition at C-6 of the salts, the formation of σ H-adducts, deacylation, and oxidation of the intermediate by air oxygen .Physical And Chemical Properties Analysis

4-Methoxy-N,N-dimethylaniline has a molecular weight of 151.21 g/mol . It has a melting point of 48 °C .Aplicaciones Científicas De Investigación

Synthesis of Azo Dyes

4-Methoxy-N,N-dimethylaniline: is a key starting material in the synthesis of azo dyes . Azo dyes are characterized by their vivid colors and are widely used in textile, food, and cosmetic industries. The methoxy and dimethylamino groups in 4-Methoxy-N,N-dimethylaniline facilitate the formation of stable azo compounds, which are then coupled with various substrates to create dyes with specific color properties.

Production of Dithiocarbamates

This compound is also utilized in the production of dithiocarbamates , which are a class of organosulfur compounds. Dithiocarbamates serve as fungicides, pesticides, and vulcanization accelerators. They are synthesized through the reaction of 4-Methoxy-N,N-dimethylaniline with carbon disulfide and an alcohol or amine.

Pharmaceutical Applications

In the pharmaceutical industry, 4-Methoxy-N,N-dimethylaniline is involved in the synthesis of various drugs . It is a secondary amine that can be transformed into antidepressants, psychedelic and opiate analgesics such as clomipramine, desipramine, phenethylamines, codeine, heroin, and morphine.

Agrochemical Synthesis

The compound is a constituent in the synthesis of agrochemicals . These chemicals include herbicides, insecticides, and fertilizers that are essential for crop protection and yield enhancement. The versatility of 4-Methoxy-N,N-dimethylaniline allows for its incorporation into complex molecules that exhibit desirable agricultural properties.

Electrochemical Oxidation Studies

4-Methoxy-N,N-dimethylaniline is studied for its electrochemical oxidation properties . This process is significant in organic synthesis, where it provides a route for modifying chemical structures. The oxidation mechanism of this compound is of particular interest for developing new synthetic methodologies and understanding electron transfer processes.

Directed Anodic C–H Sulfonylation

A novel application of 4-Methoxy-N,N-dimethylaniline is in directed anodic C–H sulfonylation . This reaction involves the introduction of a sulfonyl group into an aromatic compound without the need for transition metals or external oxidants. It represents a green chemistry approach to functionalize organic molecules.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-N,N-dimethylaniline in chemical reactions is complex and depends on the specific reaction context. For instance, in one study, it was found that the compound undergoes one-electron oxidation at the anode and gives the corresponding N,N-dimethylaniline cation. A hydroxy ion, instead of the compound, abstracts a proton from the cation and gives water and a certain radical .

Propiedades

IUPAC Name |

4-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDMNHEQMILPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220377 | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N,N-dimethylaniline | |

CAS RN |

701-56-4 | |

| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 701-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-P-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

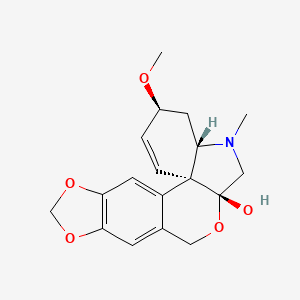

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

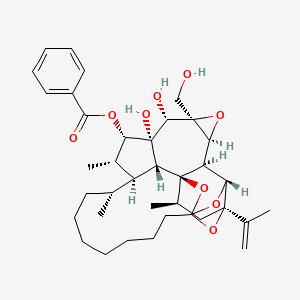

Feasible Synthetic Routes

Q & A

Q1: How does 4-methoxy-N,N-dimethylaniline contribute to long-lived redox products in photochemical systems?

A: 4-Methoxy-N,N-dimethylaniline acts as a quencher in photoredox systems, particularly with tris(2,2'-bipyridine)ruthenium(II) derivatives as photosensitizers. [] Research suggests that after the photosensitizer is excited by light, 4-methoxy-N,N-dimethylaniline donates an electron to the excited state, leading to the formation of a radical cation. This electron transfer process is facilitated by electrostatic interactions between the positively charged photosensitizer (often anchored to a polyelectrolyte) and the electron-rich 4-methoxy-N,N-dimethylaniline. The spatial separation of the resulting radical ions on separate like-charged polyelectrolytes contributes to the significantly prolonged lifetimes of these redox products. []

Q2: What is the role of 4-methoxy-N,N-dimethylaniline in studying N-dealkylation mechanisms by Cytochrome P450 enzymes?

A: 4-Methoxy-N,N-dimethylaniline serves as a substrate to investigate the mechanism of N-dealkylation reactions catalyzed by Cytochrome P450 enzymes, specifically the P450 2B1 isoform. [] Researchers study kinetic hydrogen isotope effects by substituting the methyl group's hydrogens with deuterium. This helps elucidate whether the reaction proceeds through a 1-electron oxidation pathway or a hydrogen atom abstraction mechanism. Observations of colored aminium radicals formed during reactions with 4-methoxy-N,N-dimethylaniline, coupled with deuterium isotope effects, support the hypothesis of a 1-electron oxidation mechanism for N-dealkylation by P450 2B1. []

Q3: Can 4-methoxy-N,N-dimethylaniline be synthesized using dimethylsulfoxide (DMSO)?

A: Yes, a recent study revealed that 4-methoxy-N,N-dimethylaniline can be synthesized using DMSO as a methylating agent. [] This method, considered a greener alternative to traditional methods employing toxic reagents, utilizes a combination of DMSO, formic acid, and triethylamine. This protocol effectively methylates various substrates, including 4-methoxyaniline, yielding 4-methoxy-N,N-dimethylaniline. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)